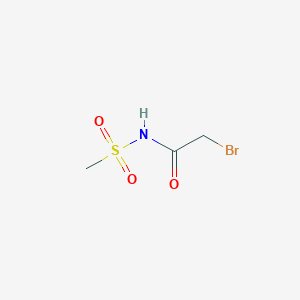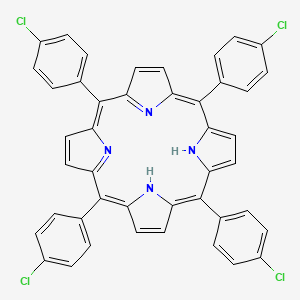
5,10,15,20-テトラキス(4-クロロフェニル)-21,22-ジヒドロポルフィリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is a chemical compound with the molecular formula C44H26Cl4N4 . It is a porphyrin derivative, which are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the refluxing of 4-chlorobenzaldehyde and pyrrole in propionic acid . This process results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is complex, with a large number of atoms and bonds. The compound has a high molar mass of 752.516 Da and a monoisotopic mass of 750.091187 Da .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used as a catalyst for the selective O-methylation of phenols using methanol as an environmentally friendly methylating agent .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 208.5±0.3 cm3, and a polar surface area of 57 Å2 . It also has a high logP value of 14.64, indicating its lipophilicity .科学的研究の応用
センサー開発
この化合物は、アルミニウム(III)イオンを検出するためのポリ塩化ビニル (PVC) 膜センサーの開発において、イオノフォアとして使用されてきました . これらのセンサーは、広い直線性濃度範囲と低い検出限界を示し、高感度で、さまざまな分析アプリケーションに適しています。
医学:イオンのポテンショメトリック測定
医学では、アルミニウム(III)イオンのポテンショメトリック測定のためのセンサー材料として役立ちます . このアプリケーションは、アルミニウムレベルが懸念される疾患の患者を診断およびモニタリングするために不可欠です。
環境科学:光力学的効果
ポルフィリン誘導体の光力学的特性は、リーシュマニア属に対する効果について研究されてきました . このアプリケーションは、寄生虫病を制御する方法を提供するため、環境科学にとって重要です。
材料科学:膜形態分析
材料科学では、PVC 膜形態の分析におけるこの化合物の役割が探求されてきました . これは、工業用アプリケーション向けに特定の特性を持つ新素材の開発にとって重要です。
分析化学:アルミニウムイオン選択性センサー
分析化学は、さまざまな水サンプル中の Al3+ の直接測定に使用できるアルミニウム(III)選択性センサーにおけるこの化合物の使用から利益を得ています . このアプリケーションは、水質監視および処理プロセスに不可欠です。
光力学的療法:がん治療
この化合物など、ポルフィリン誘導体は、がんなどの疾患に対する光力学的療法 (PDT) での使用について研究されています . これらの化合物が光照射時に一重項酸素を生成する能力は、非侵襲的ながん治療のための潜在的な薬剤となっています。
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with 4-chlorobenzaldehyde followed by cyclization and reduction steps.", "Starting Materials": [ "Pyrrole", "4-chlorobenzaldehyde", "Acetic acid", "Sulfuric acid", "Sodium acetate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pyrrole is condensed with 4-chlorobenzaldehyde in the presence of acetic acid and sulfuric acid to form 5-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole.", "Step 2: The resulting product is cyclized by heating with sodium acetate in acetic acid to form 5,10-bis(4-chlorophenyl)-15,16-dihydroporphyrin.", "Step 3: The dihydroporphyrin is then reduced with sodium borohydride in methanol to form 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin.", "Step 4: The final product is purified by column chromatography using chloroform as the eluent." ] } | |
| 22112-77-2 | |
分子式 |
C44H26Cl4N4 |
分子量 |
752.5 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
InChIキー |
DIQXAMMOXIZWFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


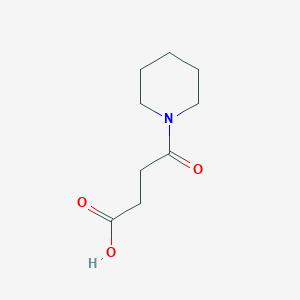
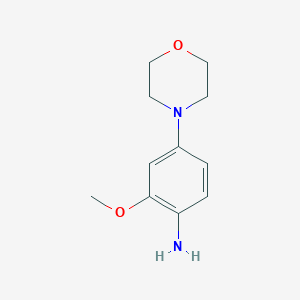



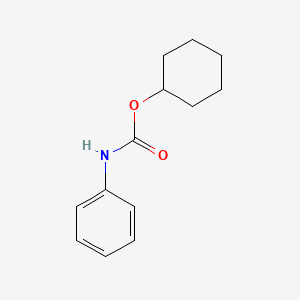

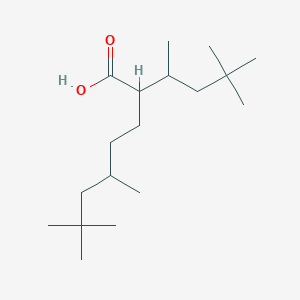
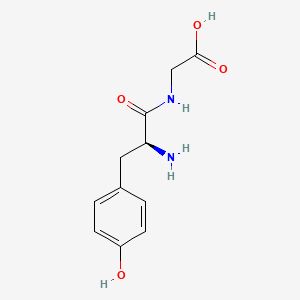
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
